Oxetan-3-yl acetate
Description
Overview of the Research Landscape of Oxetan-3-yl Acetate (B1210297) and Its Derivatives
Direct research focusing exclusively on Oxetan-3-yl acetate is limited; its primary role in the literature is as a key intermediate in the synthesis of oxetan-3-ol. A common and facile route to 3-hydroxyoxetane (oxetan-3-ol) involves the addition of acetic acid to epichlorohydrin, which forms a chlorohydrin acetate intermediate. researchgate.net Subsequent base-mediated hydrolysis of the acetate and intramolecular ring closure yields the target oxetan-3-ol. researchgate.net This process underscores the utility of the acetate group as a protected form of the hydroxyl function during the construction of the oxetane (B1205548) ring.
The research landscape broadens considerably when including derivatives of this compound, such as esters and carboxylic acids where the acetate group is attached via a carbon spacer. For instance, methyl 2-(oxetan-3-yl)acetate and its corresponding ylidene precursor, methyl (oxetan-3-ylidene)acetate, are versatile building blocks. smolecule.commdpi.com The latter serves as a Michael acceptor for the synthesis of various 3,3-disubstituted oxetanes through aza-Michael additions with a range of NH-heterocycles. mdpi.com
This synthetic strategy has been used to create novel heterocyclic amino acid derivatives, demonstrating the utility of the oxetane scaffold in generating structurally diverse molecules for pharmaceutical development. mdpi.com The following table showcases examples of such transformations starting from an oxetane-based Michael acceptor.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |
| 3-N-Boc-aminoazetidine hydrochloride | DBU | Acetonitrile | 45 | 24 | 71 |
| (S)-3-Boc-aminopyrrolidine | DBU | Acetonitrile | 45 | 24 | 65 |
| (R)-3-Boc-aminopyrrolidine | DBU | Acetonitrile | 45 | 24 | 68 |
| 4-Boc-aminopiperidine | DBU | Acetonitrile | 45 | 24 | 75 |
| Data sourced from synthesis of methyl{3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetates and related compounds. mdpi.com |
Furthermore, oxetane-carboxylic acids have been explored as fragments in bioactive compounds. acs.org However, studies have revealed that many such acids are unstable and can isomerize into lactones upon heating or even during storage at room temperature, highlighting a critical aspect of their reactivity. acs.org
Structural Features and Reactivity Context of the this compound Framework
The structure of the oxetane ring dictates its chemical behavior. X-ray analysis of the parent oxetane shows a slightly puckered, non-planar conformation. acs.orgbeilstein-journals.org The endocyclic bond angles are significantly compressed compared to ideal tetrahedral geometry, with a C–O–C angle of approximately 90.2° and a C–C–C angle of about 84.8°. acs.org This deviation results in considerable angle strain. beilstein-journals.org
The key structural features influencing the reactivity of this compound are:
Ring Strain : As mentioned, the high ring strain (25.5 kcal/mol) makes the molecule susceptible to ring-opening reactions. beilstein-journals.org These reactions are typically promoted by acids, Lewis acids, or strong nucleophiles, which attack one of the ring carbons adjacent to the oxygen atom. magtech.com.cn
Lewis Basicity : The strained C–O–C bond angle exposes the lone pairs on the oxygen atom, making oxetane a potent Lewis base and an excellent hydrogen-bond acceptor, even more so than other cyclic ethers or common carbonyl groups found in esters and ketones. acs.orgbeilstein-journals.org
The Acetate Substituent : The acetate group at the C3 position is an ester, which can be readily hydrolyzed under basic conditions to yield oxetan-3-ol. This functionality makes this compound a convenient protected precursor to the alcohol. The electron-withdrawing nature of the acetate may also influence the basicity of the ring oxygen and the regioselectivity of ring-opening reactions.
The general reactivity of the framework includes nucleophilic ring-opening, which typically occurs via an SN2 mechanism where the nucleophile attacks the less substituted carbon, and acid-catalyzed ring-opening, where the reaction proceeds through a more carbocation-like intermediate, favoring attack at the more substituted carbon. magtech.com.cn
Table of Physicochemical Properties for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈O₃ |
| Monoisotopic Mass | 116.04734 Da |
| SMILES | CC(=O)OC1COC1 |
| InChIKey | YHJXPVYNNYIEDO-UHFFFAOYSA-N |
| Predicted XlogP | -0.2 |
Data sourced from PubChem CID 21189121. uni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxetan-3-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)8-5-2-7-3-5/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJXPVYNNYIEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39267-83-9 | |
| Record name | oxetan-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Oxetan 3 Yl Acetate and Its Direct Precursors
Retrosynthetic Analysis and Key Intermediate Identification
A retrosynthetic approach to oxetan-3-yl acetate (B1210297) allows for the deconstruction of the target molecule into simpler, more readily available starting materials, thereby identifying key intermediates and strategic bond disconnections.
Strategic Disconnections Leading to Oxetan-3-yl Acetate
The most logical and common retrosynthetic disconnection for this compound is the cleavage of the ester bond. This C-O bond disconnection is a standard transform in ester synthesis, leading to two primary synthons: an oxetan-3-yl cation equivalent and an acetate anion equivalent. In practical terms, this points to oxetan-3-ol as the key alcohol precursor and an acetylating agent, such as acetyl chloride or acetic anhydride, as the source of the acetate moiety.
Further deconstruction of the oxetane (B1205548) ring itself is synthetically challenging due to its inherent strain. Therefore, strategies typically focus on building the functionalized oxetane core first. A key intermediate, oxetan-3-ol, can be retrosynthetically derived from the reduction of oxetan-3-one. This identifies the ketone as a pivotal precursor in the synthetic pathway.
Identification of Essential Precursors (e.g., Oxetan-3-one, 2-(Oxetan-3-yl)acetic Acid)
The retrosynthetic analysis highlights several crucial precursors required for the synthesis of this compound:
Oxetan-3-one: As the precursor to oxetan-3-ol (via reduction), oxetan-3-one is a cornerstone building block. Its availability and synthesis are of paramount importance. It is a valuable substrate for creating a wide array of 3-substituted oxetanes through reactions like reductive amination and Wittig-type olefinations researchgate.netnih.gov.
2-(Oxetan-3-yl)acetic Acid: While not a direct precursor in the most straightforward synthesis of this compound, this compound is an important derivative of the oxetane core. Its synthesis typically begins with oxetan-3-one, which undergoes a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, methyl (oxetan-3-ylidene)acetate. Subsequent reduction of the exocyclic double bond yields the saturated ester, which can then be hydrolyzed to 2-(oxetan-3-yl)acetic acid acs.orgnih.gov.
Direct Synthesis of this compound
The direct synthesis of this compound is achieved through the formation of the ester linkage on a pre-formed oxetane ring.
Esterification Reactions for the Acetate Moiety Formation
The formation of this compound from oxetan-3-ol is a standard esterification reaction. This transformation can be accomplished using several common laboratory methods:
Reaction with Acetic Anhydride: Oxetan-3-ol can be treated with acetic anhydride in the presence of a base, such as pyridine or a tertiary amine like triethylamine. The base serves to activate the alcohol and to neutralize the acetic acid byproduct.
Reaction with Acetyl Chloride: Acetyl chloride is a more reactive acetylating agent and can be used to esterify oxetan-3-ol, typically in the presence of a non-nucleophilic base to scavenge the hydrogen chloride (HCl) that is generated.
These reactions are generally high-yielding and proceed under mild conditions, making the final step in the synthesis of this compound efficient and straightforward.
Multicomponent Approaches Towards this compound Analogs
Multicomponent reactions (MCRs) offer an efficient pathway to molecular complexity from simple starting materials in a single step. While a direct MCR for this compound is not common, MCRs involving its key precursor, oxetan-3-one, have been developed to generate diverse and complex oxetane-containing analogs.
One notable example is a copper-catalyzed four-component reaction of an amino alcohol, formaldehyde (B43269), an alkyne, and oxetan-3-one mdpi.com. This A³-coupling (alkyne-aldehyde-amine) and annulation cascade produces structurally complex 3-oxetanone-derived N-propargyl spirooxazolidines. This strategy highlights the utility of oxetan-3-one as a component in building diverse molecular scaffolds, which could be considered analogs of simple substituted oxetanes. The reaction demonstrates high atom economy and tolerates a wide range of functional groups on both the amino alcohol and alkyne components mdpi.com.
Table 1: Scope of the Four-Component Synthesis of 3-Oxetanone-Derived Spirocycles mdpi.com Reaction conditions: amino alcohol (0.55 mmol), formaldehyde solution (0.50 mmol), oxetan-3-one (0.55 mmol), alkyne (0.40 mmol), CuBr₂ (10 mol%), and TFA (20 mol%) in n-hexane (2 mL) at 80 °C for 10 h. Yields are isolated yields based on the alkyne.
| Entry | Amino Alcohol (R¹ group) | Alkyne (R² group) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 5a | 85 |
| 2 | Methyl | Phenyl | 5b | 87 |
| 3 | Isopropyl | Phenyl | 5c | 82 |
| 4 | tert-Butyl | Phenyl | 5e | 41 |
| 5 | Benzyl (B1604629) | Phenyl | 5g | 78 |
| 6 | Phenyl | 4-Methoxyphenyl | 5l | 81 |
| 7 | Phenyl | 4-Fluorophenyl | 5m | 86 |
| 8 | Phenyl | Thiophen-2-yl | 5p | 75 |
Synthesis of Key Oxetane-3-yl Building Blocks
The accessibility of key precursors is critical for the widespread use of the oxetane motif. Significant progress has been made in the synthesis of foundational building blocks like oxetan-3-one.
Table 2: Gold-Catalyzed Synthesis of Substituted Oxetan-3-ones thieme-connect.com Reaction conditions: Propargylic alcohol, gold catalyst (5 mol%), oxidant (2 equiv), acid (1.2 equiv) in DCE at room temperature.
| Entry | Substrate (R¹ in precursor) | Product | Yield (%) |
| 1 | Cyclohexyl | 2-Cyclohexyloxetan-3-one | 78 |
| 2 | n-Heptyl | 2-(n-Heptyl)oxetan-3-one | 81 |
| 3 | -(CH₂)₂Ph | 2-Phenethyloxetan-3-one | 75 |
| 4 | -(CH₂)₄NHBoc | 2-(4-(tert-butoxycarbonylamino)butyl)oxetan-3-one | 60 |
| 5 | -(CH₂)₄Br | 2-(4-Bromobutyl)oxetan-3-one | 57 |
| 6 | Phenyl | 2-Phenyloxetan-3-one | 76 |
Another key building block, 2-(oxetan-3-yl)acetic acid, is synthesized from oxetan-3-one. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for this transformation nrochemistry.comwikipedia.orgorganic-chemistry.org. Oxetan-3-one is reacted with a stabilized phosphonate ylide, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base to yield methyl (oxetan-3-ylidene)acetate researchgate.net. This reaction typically favors the formation of the more stable E-alkene. The resulting α,β-unsaturated ester can then be hydrogenated to saturate the exocyclic double bond, and subsequent ester hydrolysis affords the final 2-(oxetan-3-yl)acetic acid product.
Intramolecular Cyclization Approaches for Oxetane Ring Formation
The formation of the strained four-membered oxetane ring presents a significant synthetic challenge. acs.org Intramolecular cyclization is a primary strategy to construct this heterocyclic system. magtech.com.cn
Williamson Ether Synthesis Protocols for Oxetane Ring Closure
The Williamson ether synthesis is a fundamental method for forming ethers and can be adapted for the intramolecular synthesis of oxetanes. wikipedia.org This approach typically involves a base-mediated nucleophilic substitution between an alcohol and a leaving group positioned in a 1,3-relationship on the same molecule. acs.orgwikipedia.org
Key features of this protocol include:
Substrate Dependence: The success and yield of the intramolecular Williamson etherification are highly dependent on the specific substrate. acs.org Undesirable side reactions, such as fragmentation, can occur. acs.org
One-Pot Procedures: Researchers have developed one-pot syntheses of oxetanes from diols by converting a primary alcohol to an iodide followed by base-induced cyclization. acs.org
| Reactant | Reagents | Product | Yield | Reference |
| syn-1,3-diol | 1. Trimethyl orthoacetate, AcBr; 2. DIBAL-H; 3. NaH, THF | 2,4-disubstituted oxetane | Not specified | acs.org |
| 1,3-diol | Appel reaction (I2, PPh3, imidazole), then base | 2-substituted oxetane | 78-82% | acs.org |
| β-halo ketone | Chiral reducing catalyst, then KOH | Enantioenriched 2-aryloxetane | Not specified | acs.org |
Cyclization of 3-Halo-1-propanols and Their Esters
A direct and common method for synthesizing the oxetane ring is the base-induced cyclization of 3-halo-1-propanols or their corresponding esters. google.comthieme-connect.de The reaction proceeds via an intramolecular SN2 displacement of the halide by the alkoxide formed in situ. wikipedia.org
A novel, environmentally friendly approach to this synthesis has been developed, which avoids the use of organic solvents. google.com This method utilizes a phase transfer catalyst in an alkaline aqueous solution or suspension, leading to high yields of the oxetane product. google.com
| Starting Material | Reaction Conditions | Product | Advantages | Reference |
| 3-halo-1-propanol or its ester | Alkaline water solution/suspension, phase transfer catalyst, heat | Oxetane | No organic solvent, low cost, high yield, environmentally friendly | google.com |
Synthesis of Oxetan-3-one from Dihydroxyacetone Dimer
Oxetan-3-one is a crucial and commercially available building block for the synthesis of various oxetane derivatives. acs.org A widely used synthesis of oxetan-3-one was developed by Carreira and coworkers, starting from dihydroxyacetone dimer. acs.org
The synthetic sequence involves:
Conversion of dihydroxyacetone dimer to its dimethylketal. acs.org
Monotosylation of one of the primary hydroxyl groups. acs.org
Base-induced intramolecular cyclization to form the protected oxetane ring. acs.org
Acidic cleavage of the ketal to yield oxetan-3-one. acs.org
More recent advancements have provided a one-step synthesis of oxetan-3-ones from readily available propargylic alcohols using gold catalysis. organic-chemistry.orgorganic-chemistry.orgopen.ac.uk This method proceeds through an α-oxo gold carbene intermediate and is notable for its operational simplicity, as it can be performed without the exclusion of moisture or air. organic-chemistry.orgorganic-chemistry.orgopen.ac.uk
| Precursor | Key Steps | Product | Overall Yield | Reference |
| Dihydroxyacetone dimer | Ketalization, monotosylation, cyclization (NaH), deprotection (acid) | Oxetan-3-one | 62% | acs.org |
| Propargylic alcohols | Gold catalysis | Oxetan-3-ones | Good yields | organic-chemistry.orgorganic-chemistry.orgopen.ac.uk |
Cyclization of 2,2-Bis(bromomethyl)propane-1,3-diol
The cyclization of 2,2-bis(bromomethyl)propane-1,3-diol is a key step in the synthesis of 3,3-disubstituted oxetanes. researchgate.net This reaction, when carried out in the presence of a base like sodium ethoxide, yields 3-(bromomethyl)oxetan-3-yl)methanol. connectjournals.com This product serves as a versatile intermediate for the synthesis of a variety of other 3,3-disubstituted oxetanes. researchgate.netconnectjournals.com
| Reactant | Reagents | Product | Reference |
| 2,2-Bis(bromomethyl)propane-1,3-diol | Sodium ethoxide in ethanol | (3-(bromomethyl)oxetan-3-yl)methanol | connectjournals.com |
Addition Reactions to Oxetan-3-one for Diversification
Oxetan-3-one serves as a versatile precursor for a wide range of 3-substituted oxetanes through various addition reactions to its carbonyl group. magtech.com.cn
Organometallic Reagent Additions to Oxetan-3-one
The addition of organometallic reagents, such as Grignard and organolithium reagents, to the electrophilic carbon of the carbonyl group in oxetan-3-one is a common method to introduce carbon-based substituents at the 3-position, typically yielding tertiary oxetan-3-ols. libretexts.org
Carreira and coworkers developed a general procedure for the synthesis of 3-aryloxetan-3-ols by adding organolithium species, generated via halogen-lithium exchange, to oxetan-3-one. acs.org However, under certain Grignard reaction conditions, the initially formed oxetan-3-ols can undergo rearrangement to form 1-acyl-1-hydroxymethylcyclohexanes.
| Reagent Type | Reaction | Product | Reference |
| Organolithium (from halogenated aromatics) | Addition to oxetan-3-one | 3-Aryloxetan-3-ols | acs.org |
| Grignard reagents | Addition to cyclohexanespiro-2′-oxetan-3′-one | Rearrangement to 1-acyl-1-hydroxymethylcyclohexanes |
Olefination Reactions for Oxetan-3-ylidene Derivatives
Olefination reactions are fundamental in converting the carbonyl group of oxetan-3-one into a carbon-carbon double bond, yielding oxetan-3-ylidene derivatives. These derivatives serve as versatile intermediates for further functionalization.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method for the stereoselective synthesis of alkenes from aldehydes or ketones. wikipedia.org It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the phosphonium (B103445) ylides used in the standard Wittig reaction. wikipedia.org This reaction is particularly effective for synthesizing α,β-unsaturated esters from ketones like oxetan-3-one. chemrxiv.org
In the synthesis of methyl 2-(oxetan-3-ylidene)acetate, oxetan-3-one is treated with a phosphonate reagent, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base. The reaction typically proceeds through the following steps:
Deprotonation of the phosphonate by a base (e.g., NaH, NaOMe, BuLi) to form a phosphonate carbanion. wikipedia.orgorganic-chemistry.org
Nucleophilic addition of the carbanion to the carbonyl carbon of oxetan-3-one.
Formation of an oxaphosphetane intermediate.
Elimination of the oxaphosphetane to yield the alkene product and a water-soluble phosphate byproduct, which simplifies purification. wikipedia.orgorganic-chemistry.org
The HWE reaction is known for favoring the formation of (E)-alkenes, especially with aldehydes. wikipedia.orgorganic-chemistry.org The stereoselectivity can be influenced by reaction conditions such as temperature and the choice of metal counterions (Li > Na > K for higher E-selectivity). wikipedia.org The use of phosphonate reagents with electron-withdrawing groups is essential for the final elimination step to occur. wikipedia.org
| Reactant 1 | Reagent | Base | Product | Key Features |
|---|---|---|---|---|
| Oxetan-3-one | Methyl 2-(dimethoxyphosphoryl)acetate | NaH, KOSiMe3, etc. | Methyl 2-(oxetan-3-ylidene)acetate | Forms α,β-unsaturated ester; generally E-selective; water-soluble byproduct. wikipedia.orgchemrxiv.orgorganic-chemistry.orguta.edu |
Metalation and Alkylation Strategies
Direct functionalization of the oxetane ring can be achieved through metalation followed by alkylation, providing access to substituted oxetanes that are otherwise difficult to synthesize.
Carreira and co-workers developed a procedure for the synthesis of 3-aryloxetan-3-ols by reacting halogenated aromatic species with oxetan-3-one. acs.org This process involves a halogen-lithium exchange on the aromatic compound, generating an aryllithium species. This potent nucleophile then adds to the electrophilic carbonyl carbon of oxetan-3-one, yielding the 3-aryl-3-hydroxyoxetane derivative after workup. acs.org
Another approach involves the meta-C–H bond alkylation of aromatic compounds bearing nitrogen-directing groups, using oxetanes as alkylating agents. researchgate.net This reaction proceeds via a ruthenium-catalyzed process where the oxetane ring is opened to form an alkylating species, which then functionalizes the meta-position of the aromatic substrate. researchgate.net
A method for synthesizing oxetane and azetidine ethers involves the Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-oxetanols. semanticscholar.orgrsc.org In this reaction, the tertiary benzylic alcohol of the 3-aryl-oxetanol is selectively activated by the Brønsted acid (e.g., HNTf₂) to form a stabilized oxetane carbocation. semanticscholar.orgrsc.orgnih.gov This intermediate then reacts with a simple alcohol nucleophile to form the corresponding ether while keeping the oxetane ring intact. semanticscholar.orgrsc.org
This strategy is advantageous as it avoids the use of strong bases and halide alkylating agents and allows for the use of diverse alcohol libraries. semanticscholar.orgrsc.org The resulting oxetane ethers exhibit excellent chemical stability under various conditions. semanticscholar.org
| Oxetane Substrate | Coupling Partner | Catalyst/Mediator | Product Type | Reference |
|---|---|---|---|---|
| 3-Aryl-oxetan-3-ol | Alcohols | Brønsted Acid (e.g., HNTf₂) | 3-Aryl-3-alkoxyoxetane | semanticscholar.orgrsc.org |
| Oxetan-3-one | Halogenated aromatic species | n-BuLi (for Li-halogen exchange) | 3-Aryl-oxetan-3-ol | acs.org |
Radical Addition Methodologies (e.g., Minisci Reaction for Oxetan-3-yl Group Introduction)
Radical addition reactions, particularly the Minisci reaction, have emerged as powerful tools for the direct C-H functionalization of heteroaromatic compounds. researchgate.netchim.it This methodology allows for the introduction of an oxetan-3-yl group into various N-heterocycles, which are prevalent motifs in pharmaceuticals. researchgate.netchim.itnih.gov
The Minisci reaction typically involves three key steps:
Radical Generation: An oxetane radical is generated from a suitable precursor, such as 3-iodooxetane (B1340047) or an oxetane carboxylic acid, often under photoredox catalysis conditions. acs.orgchim.it
Radical Addition: The generated radical adds to a protonated N-heteroarene (e.g., pyridine, quinoline). researchgate.netchim.it
Rearomatization: The resulting radical cation intermediate is oxidized to restore aromaticity, yielding the final functionalized product. acs.orgchim.it
This method is valued for its ability to forge C-C bonds under mild conditions and its tolerance for a wide range of functional groups. acs.org It has been successfully used to introduce oxetane groups into complex molecules, including the EGFR inhibitor gefitinib and the antimalarial hydroquinine. researchgate.netacs.org While yields can sometimes be modest, the reaction's utility in late-stage functionalization makes it a valuable synthetic tool. acs.org
Alcohol C–H Functionalization for Oxetane Synthesis
A modern and efficient approach to the oxetane ring system involves the functionalization of C–H bonds in readily available alcohols. This strategy circumvents the need for pre-functionalized substrates, offering a more direct route to the oxetane core. A recently developed methodology by Silvi et al. showcases a versatile and practical conversion of unactivated sp³ alcohols into oxetanes under mild conditions. nih.govresearchgate.net This method is particularly significant as it can be applied to complex molecules in late-stage functionalization. nih.govresearchgate.net
The reaction proceeds through a photoredox-catalyzed process. An excited photocatalyst initiates a hydrogen atom transfer (HAT) from the alcohol, generating a nucleophilic radical. This radical then adds to a suitable radical trap. The subsequent intermediate undergoes a base-promoted intramolecular SN2 cyclization to furnish the strained four-membered oxetane ring. nih.gov This approach has been successfully applied to a range of primary and secondary alcohols, tolerating various functional groups like esters and amides. researchgate.netbeilstein-journals.org
Key Features of Alcohol C–H Functionalization:
Direct Synthesis: Forms oxetanes from simple, unactivated alcohols. nih.gov
Mild Conditions: Employs photoredox catalysis, avoiding harsh reagents. researchgate.netbeilstein-journals.org
Broad Scope: Tolerates a variety of functional groups. nih.gov
Late-Stage Functionalization: Applicable to complex molecules, as demonstrated by the one-step synthesis of a bioactive steroid derivative from testosterone. acs.org
The versatility of this method is highlighted by its application to diverse substrates, including those with nitrile functionalities and various substitution patterns on the resulting oxetane ring. acs.org
| Starting Alcohol | Product | Yield | Reference |
|---|---|---|---|
| Pregnenolone (B344588) | Oxetane-fused pregnenolone derivative | 44% | nih.gov |
| Galactose derivative | Galactose-derived oxetane | - | nih.gov |
| Testosterone | Bioactive steroid derivative | - | acs.org |
| Primary alcohol with nitrile group | Nitrile-containing oxetane | 57% | acs.org |
Paternò–Büchi [2+2] Photocycloaddition for Oxetane Ring Construction
The Paternò–Büchi reaction is a classic photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane ring. wikipedia.orgmdpi.com This reaction is a powerful tool for constructing the four-membered ether, as it forms the ring in a single, atom-economical step. chemrxiv.org The reaction is typically initiated by the photoexcitation of the carbonyl compound to its singlet or triplet excited state, which then adds to the ground-state alkene. organic-chemistry.org
The regioselectivity and stereoselectivity of the Paternò–Büchi reaction are highly dependent on the nature of the substrates, including the electronic properties of the alkene and the specific excited state of the carbonyl compound involved. mdpi.com For the synthesis of precursors to this compound, the reaction of a suitable carbonyl compound with an alkene that can be converted to a 3-hydroxy or 3-keto functionality is required. For instance, the photocycloaddition with silyl enol ethers can produce 3-(silyloxy)oxetanes, which can be readily hydrolyzed to the corresponding oxetan-3-ols. cambridgescholars.com
Recent advancements have focused on expanding the scope and practicality of this reaction, for example, by using visible light in conjunction with a photocatalyst to enable the transformation under milder conditions, thus avoiding the need for high-energy UV irradiation. chemrxiv.org
| Carbonyl Compound | Alkene Partner | Resulting Oxetane Type | Reference |
|---|---|---|---|
| Benzaldehyde | 2-Methyl-2-butene | Substituted oxetane | wikipedia.org |
| Benzophenone | Amylene | Substituted oxetane | mdpi.com |
| Aryl glyoxylates | Various aliphatic/aromatic alkenes | Functionalized oxetanes | chemrxiv.org |
| Benzaldehyde | Silyl enol ethers | 3-(Silyloxy)oxetanes | cambridgescholars.com |
Stereoselective and Asymmetric Synthesis of Oxetane Derivatives Relevant to this compound
The biological activity of molecules containing chiral centers often depends on their specific stereochemistry. Therefore, the development of stereoselective and asymmetric methods for the synthesis of oxetane derivatives is of paramount importance.
Chiral Phosphoric Acid Catalyzed Desymmetrization of Oxetanes
A powerful strategy for introducing chirality is the desymmetrization of prochiral or meso compounds. In the context of oxetane synthesis, chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as highly effective catalysts for the enantioselective ring-opening of 3-substituted oxetanes. nih.gov This approach allows for the creation of highly functionalized, enantioenriched building blocks from simple oxetane precursors.
In these reactions, the CPA catalyst activates the oxetane ring towards nucleophilic attack. By using a substrate with a tethered nucleophile, an intramolecular ring-opening can occur, leading to the formation of a new, larger heterocyclic ring containing a chiral center. The chiral environment provided by the catalyst directs the nucleophilic attack to one of the two enantiotopic C-O bonds of the oxetane, resulting in high enantioselectivity. nih.gov This method has been successfully applied to synthesize a variety of chiral oxa-heterocycles. nih.gov
Asymmetric Synthesis via Metalated SAMP/RAMP Hydrazones of Oxetan-3-one
For the direct asymmetric functionalization of the oxetane ring, the SAMP/RAMP hydrazone methodology offers a robust solution. This method allows for the enantioselective synthesis of 2-substituted oxetan-3-ones, which are valuable chiral precursors. The process begins with the formation of a chiral hydrazone from oxetan-3-one and a chiral auxiliary, either (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP).
Deprotonation of the SAMP/RAMP hydrazone with a strong base, such as lithium diisopropylamide (LDA), generates a chiral lithium aza-enolate. This intermediate can then react with various electrophiles (e.g., alkyl halides) in a highly stereocontrolled manner. The chiral auxiliary directs the approach of the electrophile, leading to the formation of the α-substituted hydrazone with high diastereoselectivity. Subsequent mild acidic hydrolysis, for example with aqueous oxalic acid, cleaves the auxiliary to afford the desired 2-substituted oxetan-3-one in high enantiomeric excess (ee) without racemization. This method has been shown to be effective for introducing alkyl, allyl, and benzyl groups at the C2 position.
| Electrophile | Yield of Hydrazone | ee of Ketone |
|---|---|---|
| Methyl iodide | 88% | 84% |
| Ethyl iodide | 80% | 82% |
| Allyl bromide | 75% | 78% |
| Benzyl bromide | 72% | 80% |
Enantioselective Reduction Strategies for Oxetane Precursors
The most direct route to enantiomerically enriched oxetan-3-ol, the immediate precursor to this compound, is through the asymmetric reduction of prochiral oxetan-3-one. This transformation is a key step in many synthetic pathways. mdpi.com Catalytic methods are highly desirable for their efficiency and atom economy.
One of the most well-established methods for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., borane-dimethyl sulfide complex). organic-chemistry.org This system has proven to be highly effective for a wide range of ketones, delivering chiral secondary alcohols with high enantioselectivity and predictable stereochemistry. mdpi.comyoutube.com The catalyst, generated in situ from a chiral amino alcohol, coordinates with both the borane and the ketone's carbonyl group, organizing the transition state to favor hydride delivery to one specific face of the carbonyl. youtube.com
Alternatively, transition metal-catalyzed reductive couplings can also provide access to chiral oxetanols. For example, an iridium-tol-BINAP catalyst has been used for the reductive coupling of oxetan-3-one with racemic allylic acetates. nih.gov This method not only reduces the ketone but also forms a new carbon-carbon bond at the C2 position, generating highly functionalized and enantiomerically enriched α-stereogenic oxetanols. nih.gov
| Catalyst Type | Reductant | Application | Reference |
|---|---|---|---|
| Chiral Oxazaborolidine (CBS) | Borane (BH₃) | General asymmetric ketone reduction | mdpi.comorganic-chemistry.org |
| Iridium-tol-BINAP | 2-Propanol | Reductive coupling of ketones with allylic acetates | nih.gov |
| Plant tissues (e.g., Carrot, Apple) | - (Biocatalysis) | Biocatalytic reduction of various ketones | nih.gov |
Chemical Reactivity and Transformations of Oxetan 3 Yl Acetate and Its Derivatives
Reactions Involving the Acetate (B1210297) Ester Moiety
The acetate ester group in oxetan-3-yl acetate is susceptible to a range of classical ester transformations, allowing for its modification or the introduction of the oxetane (B1205548) unit into other molecular frameworks.
Hydrolysis and Transesterification Reactions
The ester linkage can be cleaved through hydrolysis or undergo transesterification with other alcohols, yielding the corresponding carboxylic acid or new ester derivatives, respectively.
Hydrolysis: The ethyl ester of 2-(oxetan-3-yl)acetate can be hydrolyzed under basic conditions, typically using aqueous sodium hydroxide, to yield the parent carboxylic acid, 2-(oxetan-3-yl)acetic acid . Acid-catalyzed hydrolysis is also possible, as seen with aqueous HCl, which can lead to the formation of a diol derivative by simultaneously opening the oxetane ring .
Transesterification: Transesterification reactions allow for the exchange of the alkoxy group of the ester. For instance, ethyl 2-(oxetan-3-yl)acetate can be converted to its methyl ester analog by reacting with methanol (B129727) in the presence of an acid catalyst such as sulfuric acid under reflux conditions, affording methyl 2-(oxetan-3-yl)acetate in high yield .
Table 1: Hydrolysis and Transesterification Reactions of this compound Derivatives
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
| Hydrolysis (Basic) | NaOH (aq), room temperature | 2-(Oxetan-3-yl)acetic acid | Not specified | |
| Hydrolysis (Acidic) | Aqueous HCl, 60°C, 6 hrs | 3-(Ethoxycarbonylmethyl)propane-1,2-diol | 78 | |
| Transesterification | MeOH, H₂SO₄, reflux | Methyl 2-(oxetan-3-yl)acetate | 90 | |
| Base-mediated Ring Opening | NaOMe/MeOH, reflux, 4 hrs | Methyl 3-(methoxymethyl)acetate | 65 |
Selective Functionalization and Derivatization via the Ester Group
Beyond simple hydrolysis and transesterification, the ester group can be selectively transformed through various synthetic routes.
Reduction: The ester functionality can be reduced to a primary alcohol. For example, treatment of ethyl 2-(oxetan-3-yl)acetate with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) at ambient temperature readily yields 2-(oxetan-3-yl)ethanol (B1589197) in good yield .
Oxidation: While the ester group itself is relatively resistant to mild oxidation, the adjacent methylene (B1212753) group within the oxetane ring can be oxidized. For instance, manganese dioxide (MnO₂) can selectively oxidize the methylene group adjacent to the ester in ethyl 2-(oxetan-3-yl)acetate to afford ethyl 2-(3-oxooxetan-3-yl)acetate .
Table 2: Selective Functionalization Reactions of this compound Derivatives
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
| Reduction | LiAlH₄, THF, 0°C → 25°C | 2-(Oxetan-3-yl)ethanol | 85 | |
| Oxidation | MnO₂, non-polar hydrocarbon solvents (e.g., heptane) | Ethyl 2-(3-oxooxetan-3-yl)acetate | 70 |
Reactions Involving the Oxetane Ring System
The four-membered oxetane ring is characterized by moderate ring strain, which renders it susceptible to ring-opening reactions under various catalytic conditions, particularly in the presence of nucleophiles and acids.
Nucleophilic Ring-Opening Reactions
The oxetane ring can be opened by a variety of nucleophiles, leading to the formation of functionalized acyclic products. The regioselectivity of these reactions is influenced by both steric and electronic factors, as well as the reaction conditions.
General Reactivity: Oxetanes generally require activation, often by Lewis or Brønsted acids, to react with nucleophiles. Strong nucleophiles, especially under basic conditions, typically react poorly with oxetanes. However, in the presence of activating agents like lanthanide triflates, amines and other nucleophiles can effectively open the ring utexas.edutandfonline.com. The ring opening typically occurs at the less substituted carbon atom adjacent to the oxygen atom, following an SN2-like mechanism tandfonline.commagtech.com.cn.
Acidic and Basic Catalyzed Ring-Opening
Acid catalysis plays a significant role in promoting the nucleophilic ring-opening of oxetanes. While oxetanes exhibit good stability under basic conditions, acidic environments can activate the ring, making it more susceptible to nucleophilic attack.
Acid-Catalyzed Opening: In the presence of acids, the oxygen atom of the oxetane ring is protonated or coordinated to a Lewis acid, increasing the electrophilicity of the adjacent carbon atoms. This activation facilitates attack by nucleophiles. For example, acid-catalyzed hydrolysis with aqueous HCl opens the oxetane ring of ethyl 2-(oxetan-3-yl)acetate to form a diol derivative . Strong Lewis acids like BF₃·OEt₂ can also mediate the ring opening of oxetane derivatives, leading to the formation of furans, pyrroles, and other heterocycles when reacted with appropriate co-reactants thieme-connect.com. Brønsted acids like Tf₂NH can activate oxetanols, leading to ring opening and the formation of products such as 1,4-dioxanes acs.orgnih.gov.
Base-Mediated Opening: Oxetanes are generally stable under basic conditions, and strong nucleophiles like alkoxides can open the ring, albeit often requiring elevated temperatures or specific catalysts utexas.edu. For instance, sodium methoxide (B1231860) can react with ethyl 2-(oxetan-3-yl)acetate to yield ether-linked products .
Table 3: Acidic and Basic Catalyzed Ring-Opening Reactions of Oxetane Derivatives
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
| Acid-Catalyzed Hydrolysis | Aqueous HCl, 60°C, 6 hrs | 3-(Ethoxycarbonylmethyl)propane-1,2-diol | 78 | |
| Base-Mediated Ring Opening with Alkoxide | NaOMe/MeOH, reflux, 4 hrs | Methyl 3-(methoxymethyl)acetate | 65 | |
| Acid-Catalyzed Ring Opening (Oxetane-ylidenes) | BF₃·OEt₂ (cat.), CH₂Cl₂, r.t. | Furans, Pyrroles, etc. (depending on co-reactant) | 79–99 | thieme-connect.com |
| Acid-Catalyzed Activation/Opening | Tf₂NH (Brønsted acid), 1,2-diols | 1,4-Dioxanes | Not specified | acs.orgnih.gov |
| Ring Opening (General Oxetane) | Lewis Acids (e.g., In(OTf)₃, Sc(OTf)₃) | Various functionalized acyclic products | Varies | nih.govacs.org |
Catalytic Asymmetric Ring-Opening
The development of catalytic enantioselective methods for oxetane ring-opening has opened avenues for synthesizing chiral building blocks with high stereochemical control.
Chiral Catalysis: Chiral catalysts, including lanthanide complexes, chiral phosphoric acids, and (salen)metal complexes, have been employed to achieve enantioselective ring opening of oxetanes. For example, (salen)Co(III) complexes can catalyze the asymmetric ring opening of oxetanes with alcohols, yielding chiral tetrahydrofuran derivatives with high enantiomeric excess researchgate.net. Other chiral catalysts, in conjunction with appropriate nucleophiles and activators, have also demonstrated efficacy in producing enantiomerically enriched products tandfonline.comacs.org.
Table 4: Catalytic Asymmetric Ring-Opening Reactions of Oxetane Derivatives
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Enantioselectivity (%) | Reference |
| Asymmetric Ring Opening with Alcohol | (R,R)-(salen)Co(III) (5 mol%), CH₂Cl₂, 25°C, 24 hrs | (R)-3-(Ethoxycarbonylmethyl)tetrahydrofuran | 85 | 92 | researchgate.net |
| Enantioselective Ring Opening | Chiral ligand + Organolithium, Chiral Catalyst 29 | Functionalized chiral products | 81–96 | Good to high | tandfonline.com |
| Enantioselective Ring Opening with Chloride | Nonracemic spirobiindanephosphoric acid, Trimethoxychlorosilane + H₂O (in situ chloride source) | Chiral products | Not specified | Not specified | acs.org |
| Lanthanide Catalyzed Ring Opening (General) | Ln(OTf)₃ (e.g., Yb, Nd, Gd) | Ring-opened products | 75–99 | High regioselectivity | utexas.edu |
Compound List:
this compound
Ethyl 2-(oxetan-3-yl)acetate
Methyl 2-(oxetan-3-yl)acetate
2-(Oxetan-3-yl)acetic acid
2-(Oxetan-3-yl)ethanol
Ethyl 2-(3-oxooxetan-3-yl)acetate
3-(Ethoxycarbonylmethyl)propane-1,2-diol
Methyl 3-(methoxymethyl)acetate
(R)-3-(Ethoxycarbonylmethyl)tetrahydrofuran
Advanced Functionalization Reactions
Suzuki-Miyaura Cross-Coupling for Diversification
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, widely employed for the diversification of organic molecules. In the context of oxetanes, this reaction is primarily utilized when the oxetane ring is functionalized with a halide or pseudohalide, allowing for the introduction of aryl or heteroaryl substituents.
Halogenated oxetanes, such as 3-iodooxetane (B1340047) or 3-bromooxetane (B1285879), can serve as substrates in Suzuki-Miyaura couplings to introduce diverse aromatic or heteroaromatic moieties at the 3-position of the oxetane ring mdpi.com. While direct coupling of this compound itself via this mechanism is not extensively documented, related oxetane structures demonstrate the utility of this approach. For instance, halogenated derivatives of 2-(arylsulfonyl)oxetanes have been successfully coupled with aryl boronic acids to generate biaryl-containing compounds, thereby expanding the structural diversity of these oxetane fragments core.ac.uk.
Although palladium-catalyzed methods for coupling directly with 3-oxetane substrates have faced challenges, cross-electrophile coupling (CEC) strategies using 3-bromooxetane have shown moderate success nih.gov. In broader applications, oxetane moieties integrated into larger molecular scaffolds have been effectively diversified through Suzuki-Miyaura coupling, highlighting the compatibility of the oxetane ring with these reaction conditions when appropriately functionalized Current time information in Bangalore, IN.acs.orgrsc.orgrsc.orgnih.gov. Furthermore, tandem reactions combining Suzuki coupling with intramolecular oxetane ring opening have been developed to construct complex polycyclic ring systems chemrxiv.org.
Table 3.3.2.1: Suzuki-Miyaura Coupling Examples with Oxetane Derivatives
| Oxetane Substrate Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| 3-Iodooxetane | Aryl/Heteroaryl Boronic Acid | Pd catalyst | Base | Various | Standard conditions | - | mdpi.com |
| Halogenated 2-(arylsulfonyl)oxetane | Aryl Boronic Acid | Pd catalyst | Base | Various | Standard conditions | - | core.ac.uk |
| 3-Bromooxetane (via CEC) | - | Ni catalyst | - | - | - | Modest | nih.gov |
| Brominated Pyrazole-Azetidine Hybrid (containing oxetane scaffold) | Boronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 °C | 94% (for specific product) | Current time information in Bangalore, IN. |
Wittig Reactions for Oxetane Derivatives
The Wittig reaction, a cornerstone of organic synthesis, provides a reliable method for converting carbonyl compounds (aldehydes and ketones) into alkenes through the reaction with phosphonium (B103445) ylides wikipedia.orglibretexts.orglumenlearning.comorganic-chemistry.orgumass.edu. This transformation is instrumental in constructing carbon-carbon double bonds with precise control over the double bond's position.
In the synthesis of oxetane derivatives, oxetan-3-one serves as a key carbonyl precursor that can participate in Wittig reactions mdpi.comnih.govethz.chgoogle.com. A notable example is the synthesis of 3-((phenylsulfonyl)methylene)oxetane, which involves a modified Wittig reaction utilizing a sulfonyl-stabilized ylide, generated from methyl phenyl sulfone, reacting with oxetan-3-one . This reaction typically proceeds at low temperatures (-78 °C) and can provide good yields depending on the specific conditions and reagents used.
Wittig reactions are also employed in the broader synthesis of oxetane-containing molecules, either as a direct method to form an oxetane derivative or as a step within a multi-step synthesis. For instance, oxetane aldehydes can undergo Wittig reactions to yield α,β-unsaturated esters, which are valuable Michael acceptors for further functionalization acs.org.
Table 3.3.3.1: Wittig Reactions Involving Oxetane Derivatives
| Substrate (Oxetane Derivative) | Ylide/Reagent | Reaction Conditions | Product Type | Yield | Reference |
| Oxetan-3-one | Methyl phenyl sulfone ylide (generated via n-BuLi/diethyl chlorophosphate) | -78°C, THF/Hexane, 2h | 3-((phenylsulfonyl)methylene)oxetane | 82% | |
| Oxetan-3-one | Methyl phenyl sulfone ylide (generated via n-BuLi/diethyl chlorophosphate) | -78°C, THF, 1.5h | 3-((phenylsulfonyl)methylene)oxetane | 74% | |
| Oxetane Aldehyde (e.g., 27) | Stabilized ylide | - | α,β-unsaturated ester | Poor selectivity (1.3:1 cis/trans) | acs.org |
Incorporation of Sulfanyl- and Sulfonyl-oxetanes
The introduction of sulfur-containing functional groups, specifically sulfanyl (B85325) (-SR) and sulfonyl (-SO₂R) groups, onto the oxetane scaffold provides access to novel chemical entities with potentially altered physicochemical and biological properties.
2-Sulfonyl Oxetanes: The synthesis of 2-sulfonyl oxetanes has been achieved through an intramolecular C-C bond-forming cyclization strategy. This approach typically involves the cyclization of aryl sulfone precursors, such as those derived from chloromethyl aryl sulfides, using strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) core.ac.ukacs.orgrsc.orgrsc.orgresearchgate.net. This method allows for the efficient incorporation of a variety of aryl-sulfonyl groups, yielding 2-sulfonyl oxetanes in high yields. These sulfonyl oxetanes can serve as valuable fragments for drug discovery due to their non-planar structure and desirable physicochemical properties rsc.org.
Oxetane sulfonyl fluorides (OSFs) represent another avenue for introducing sulfur-containing functionalities. These precursors can undergo a defluorosulfonylation reaction under mild thermal conditions to generate oxetane carbocations, which then react with nucleophiles to form various oxetane derivatives, including those with sulfur(VI) linkages nih.govdoi.orgnih.gov. Furthermore, sulfinyl oxetanes can be readily oxidized to their corresponding sulfonyl oxetanes using oxidants like meta-chloroperoxybenzoic acid (mCPBA) core.ac.ukacs.orgimperial.ac.uk.
3-Sulfanyl Oxetanes: The synthesis of 3-sulfanyl oxetanes has been enabled by the chemoselective activation of oxetan-3-ols and subsequent alkylation with thiols, catalyzed by mild lithium salts nih.govd-nb.info. These 3-sulfanyl oxetanes are of interest as bioisosteric replacements for thioesters or benzyl (B1604629) sulfides, offering improved stability and novel chemical space for drug discovery efforts d-nb.info. The resulting oxetane sulfides are amenable to further derivatization, including oxidation to sulfoxides and sulfones d-nb.info.
Table 3.4.1: Synthesis of Sulfonyl- and Sulfanyl-Oxetanes
| Target Oxetane Derivative | Precursor/Starting Material | Key Reagents/Conditions | Yield | Reference |
| 2-Sulfonyl Oxetanes | Aryl Sulfone precursors | LiHMDS, THF, 0 °C, 1h | ~93% | core.ac.ukacs.orgrsc.orgresearchgate.net |
| 3-Sulfanyl Oxetanes | Oxetan-3-ol | Li catalyst, Chloroform, 40 °C | 67% | nih.govd-nb.info |
| 2-Sulfonyl Oxetanes | 2-Sulfinyl Oxetanes | mCPBA | High | core.ac.ukacs.org |
| Oxetane-Sulfur(VI) Derivatives | Oxetane Sulfonyl Fluorides (OSFs) | Mild thermal activation (60 °C) | - | nih.govdoi.orgnih.gov |
Mechanistic Insights and Computational Studies of Oxetan 3 Yl Acetate Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Analysis of Electronic Properties and StabilityQuantum chemical calculations, including DFT, are instrumental in analyzing the electronic properties and stability of molecules like oxetan-3-yl acetate (B1210297). These studies can reveal details about electron localization, bond polarities, and the distribution of electron density within the moleculeresearchgate.net. The strained nature of the oxetane (B1205548) ring, with its specific bond angles and increased p-character in the bonds, influences its electronic properties and reactivityacs.orgmdpi.com. Computational analyses, such as those using the Quantum Theory of Atoms in Molecules (QTAIM) and electron localization function, can further investigate the electronic vicinity of atoms and the nature of chemical bonds, contributing to an understanding of molecular stabilityresearchgate.net. While specific computational data on oxetan-3-yl acetate's stability is not explicitly provided, studies on related oxetane ethers have demonstrated their enhanced stability compared to analogous esters under various conditions, including basic and reducing environmentsrsc.org. The intrinsic strain of the oxetane ring, coupled with the electronic influence of the acetate group, dictates its overall stability profileacs.orgmdpi.com.
Compound List
this compound
Ethyl 2-(oxetan-3-yl)acetate
3-(Ethoxycarbonylmethyl)propane-1,2-diol
Methyl 3-(methoxymethyl)acetate
3-Chloropropyl acetate
3-Aryloxetan-3-ols
1,2-Diols
1,4-Dioxanes
Oxetan-3-one
3-Oxetanyl epoxide
Oxetane ethers
Esters
γ-Lactones
Oxetane carbocation
Oxetanol
Conformational Analysis and Molecular Dynamics Studies
The conformational landscape of the oxetane ring is a critical aspect influencing its physical properties and chemical behavior. Molecular dynamics and computational studies provide key insights into how the ring adopts specific geometries.
Investigation of Oxetane Ring Puckering
The oxetane ring, a saturated four-membered heterocycle containing one oxygen atom, is not perfectly planar due to ring strain. Computational studies reveal that the unsubstituted oxetane ring adopts a slightly puckered conformation. Experimental data indicate a puckering angle of approximately 8.7° at 140 K, which slightly increases to 10.7° at 90 K mdpi.com. This puckering is a consequence of minimizing torsional strain and unfavorable eclipsing interactions between adjacent atoms.
The introduction of substituents onto the oxetane ring can significantly influence its conformational preferences and increase the degree of puckering. For instance, substituents can lead to greater unfavorable eclipsing interactions, forcing the ring into a more distorted, puckered state mdpi.com. While specific puckering data for this compound is not extensively detailed in the provided literature, studies on related substituted oxetanes suggest that the acetate group at the 3-position would likely influence the ring's conformation, potentially increasing its puckering compared to the unsubstituted parent compound. Computational studies on other oxetane derivatives have also reported puckering angles, such as 5.4(3)° for a specific dinitratooxetane derivative, highlighting the general tendency of the ring to deviate from planarity uni-muenchen.deuni-muenchen.de. Molecular dynamics simulations are a powerful tool for exploring these conformational dynamics and understanding the energy landscapes associated with different ring geometries copernicus.orgrsc.org.
Theoretical Predictions of Reactivity and Selectivity in Oxetane Transformations
The inherent ring strain of the oxetane moiety (approximately 106 kJ·mol⁻¹) renders it susceptible to ring-opening reactions, making it a valuable synthetic intermediate mdpi.comresearchgate.net. Theoretical predictions and computational studies are instrumental in understanding and predicting the reactivity and selectivity of these transformations.
Computational studies have explored various aspects of oxetane reactivity. For example, in the context of natural products like Taxol (Paclitaxel), computational analyses have suggested that the oxetane ring can function as a "conformational lock," rigidifying the molecular structure, or act as a hydrogen-bond acceptor acs.orgresearchgate.net. These roles are critical for the biological activity of such complex molecules. Theoretical investigations have also been employed to elucidate reaction mechanisms, such as proposed pathways for the biosynthesis of the oxetane ring in Taxol involving epoxy ester/oxetane ester rearrangements acs.org.
The oxetane ring's reactivity is also significant in polymerization processes. Oxetanes exhibit greater photoreactivity in cationic photopolymerization compared to epoxides, attributed to the higher basicity of the heterocyclic oxygen atom, which lowers the activation energy for propagation researchgate.net. Theoretical studies have investigated the mechanisms of cationic ring-opening polymerization of oxetanes, analyzing factors like activation energies and transition states to understand reaction kinetics and monomer reactivity rsc.org.
Furthermore, computational studies can predict the selectivity of oxetane transformations, such as regioselectivity in ring-opening reactions or stereoselectivity in the formation of new chiral centers. For instance, theoretical insights into enzyme-catalyzed desymmetrization reactions of oxetanes have predicted catalytic pathways involving deprotonation, nucleophilic attack on the oxetane ring, and subsequent protonation of the oxygen atom nih.gov. These studies help in designing synthetic strategies and understanding how substituents, like the acetate group in this compound, might direct reactivity or influence the stability of intermediates.
The theoretical prediction of reactivity also extends to understanding how oxetanes can be functionalized without compromising the ring integrity, as seen with oxetan-3-one derivatives ethz.ch. For this compound specifically, theoretical models can predict its susceptibility to nucleophilic attack, acid-catalyzed ring opening, or other transformations, guiding chemists in its synthetic manipulation and application.
Emerging Trends and Future Research Directions in Oxetan 3 Yl Acetate Chemistry
Development of Green and Sustainable Synthetic Methodologies
The drive towards environmentally conscious chemical processes has spurred significant research into greener and more sustainable synthetic routes for oxetanes, including derivatives like oxetan-3-yl acetate (B1210297). Current research focuses on methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
One promising avenue involves organocatalysis in aqueous media , which has shown high atom economy and the avoidance of chromatographic purification for similar compounds Current time information in Vanderburgh County, US.. These multicomponent cyclocondensation reactions offer an eco-friendly alternative to traditional synthesis. Furthermore, biocatalytic approaches are gaining traction, particularly for the enantioselective formation and ring-opening of oxetanes. Engineered halohydrin dehalogenases have demonstrated high efficiency and enantioselectivity, facilitating preparative-scale synthesis of chiral oxetanes and their derivatives under mild conditions acs.orgresearchgate.netnih.govresearchgate.net.
Photochemical methods are also being refined for sustainability. A versatile photochemical ring contraction strategy using 2,5-dihydrofurans and diazo compounds under visible light irradiation has been reported. This catalyst-free protocol delivers functionalized 3-vinyloxetanes with mild conditions, operational simplicity, scalability, and excellent functional-group tolerance rsc.org. Additionally, research into catalytic coupling of carbon dioxide with oxetanes to produce polycarbonates is exploring greener pathways, including metal-free catalyzed reactions rsc.orgrsc.org. The development of methodologies for direct alcohol C–H functionalization to access oxetanes under mild conditions also represents a significant step towards more streamlined and sustainable syntheses nih.gov.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing the production of complex molecules, and oxetane (B1205548) chemistry is no exception. These technologies offer enhanced control over reaction parameters, improved safety, and greater efficiency, particularly for handling unstable intermediates.
Research has demonstrated the successful generation and trapping of highly unstable 3-oxetanyllithium intermediates using flash technology and continuous flow systems. This approach leverages precisely controlled residence times, often in the millisecond range, allowing the use of relatively high temperatures and enabling the synthesis of diverse pharmaceutical analogues that were previously inaccessible researchgate.netnih.govresearchgate.net. Flow microreactor systems have proven effective for the synthesis of various oxetane derivatives, including the generation of 2,2-disubstituted oxetanes, by facilitating the controlled handling of reactive intermediates researchgate.net.
The application of flow chemistry in photochemical reactions, such as the Paternò–Büchi reaction for oxetane ring formation, has shown clear advantages over batch processes, leading to improved yields and productivity mdpi.com. Furthermore, the exploration of new chemical space for strained heterocyclic targets, including oxetanes, is being significantly advanced by flow processing, which guarantees better reaction control for unstable organolithium species rsc.org. The ability to scale up reactions and improve process safety makes flow chemistry an indispensable tool for the future development of oxetan-3-yl acetate derivatives.
Advanced Derivatization Strategies for Chemically Diverse Compound Libraries
Oxetanes, including derivatives related to this compound, have firmly established themselves as valuable motifs in medicinal chemistry, primarily due to their ability to act as bioisosteres for common functional groups such as carbonyls and gem-dimethyl groups acs.orgacs.orgtoagoseiamerica.comnih.govnih.gov. This bioisosteric replacement often leads to improved physicochemical properties, including enhanced metabolic stability, increased aqueous solubility, and modulated lipophilicity, without compromising biological activity.
Current research focuses on developing advanced derivatization strategies to create diverse compound libraries for drug discovery. This includes the synthesis of oxetane-containing amide bioisosteres through modular, robust, and scalable methods enamine.net. The oxetane ring's ability to introduce three-dimensionality and polarity makes it an attractive building block for constructing novel peptide structures and peptidomimetics with improved stability profiles mdpi.com.
Strategies for late-stage functionalization of complex molecules using oxetane building blocks are also advancing doi.org. The development of novel functionalized oxetanes, such as those serving as bioisosteric replacements for benzoyl groups, offers compelling opportunities for medicinal chemists acs.org. Furthermore, the synthesis of spiro-oxetanes and oxetane sulfonyl fluorides (OSF) provides access to new chemical motifs and scaffolds, enabling the generation of diverse libraries for screening and lead optimization thieme-connect.comchemrxiv.orgthieme-connect.com. These approaches facilitate the exploration of uncharted chemical space, leading to the discovery of novel drug candidates with tailored properties.
Exploration in Novel Materials Science Applications (e.g., Polymers, Ionic Liquids)
Beyond their role in pharmaceuticals, oxetanes are finding increasing utility in materials science, contributing to the development of advanced polymers, coatings, and adhesives. The unique structural and reactive properties of the oxetane ring allow for the creation of materials with enhanced performance characteristics.
Oxetanes are utilized as monomers for polymer synthesis , yielding polyoxetanes with excellent mechanical properties, high thermal stability, and resistance to chemicals and heat ontosight.ai. These polymers show potential in biomedical applications, such as drug delivery systems, and in coatings and sealants for demanding environments due to their enhanced chemical resistance and durability . The incorporation of oxetane units can also improve properties like flexibility and solvent resistance in polymer formulations solubilityofthings.com.
The development of CO2-derived polycarbonates from oxetanes represents a significant step towards sustainable materials rsc.orgrsc.org. Research is also exploring the potential of oxetane derivatives as components in ionic liquids and as materials for drug delivery systems and coatings acs.orgchemrxiv.org. The versatility of oxetanes in creating high-performance composites and materials with improved adhesive strength and rapid curing times positions them as key components in innovative industrial solutions toagoseiamerica.com.
Design of Novel Catalytic Systems Utilizing this compound Scaffolds
The oxetane scaffold itself can serve as a component within novel catalytic systems, offering unique structural and electronic properties that can influence catalytic activity and selectivity. Research is exploring the design of catalysts that incorporate oxetane motifs or utilize oxetane derivatives as key components in catalytic transformations.
While direct examples of this compound as a catalyst are less prevalent, related oxetane compounds and their derivatives are being investigated for their catalytic potential. For instance, research is ongoing to explore the use of lithium acetate derivatives (LiOAc) as catalysts, leveraging their ability to bind substrates and activate them for specific transformations acs.org. Similarly, various organocatalysts , Lewis acids (e.g., Sc(OTf)3, In(OTf)3), and metal catalysts (e.g., ruthenium, rhodium) are being employed in the synthesis and functionalization of oxetanes, highlighting the catalytic relevance of the oxetane ring system itself Current time information in Vanderburgh County, US.rsc.orgnih.govzendy.ionih.gov.
The development of biocatalytic platforms utilizing engineered enzymes like halohydrin dehalogenases for oxetane formation and ring-opening represents a sophisticated application of catalysis, offering high enantioselectivity and efficiency acs.orgresearchgate.netnih.govresearchgate.netnih.gov. Furthermore, the exploration of photocatalysis and metal-free catalytic systems for oxetane synthesis underscores the trend towards developing milder and more sustainable catalytic methodologies rsc.orgrsc.org. These advancements suggest a future where oxetane-containing scaffolds could play a more direct role in designing next-generation catalysts.
Q & A
Q. What are the common synthetic routes for preparing Oxetan-3-yl acetate, and what are the key reaction parameters to optimize yield?
this compound is typically synthesized via esterification of oxetan-3-ol with acetic anhydride or acetyl chloride. Key parameters include temperature control (20–40°C), use of catalysts (e.g., DMAP or pyridine), and solvent selection (e.g., dichloromethane or THF). The reaction often requires anhydrous conditions to prevent hydrolysis of the acetylating agent. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields high-purity product . Alternative routes involve functionalization of oxetane derivatives, such as nucleophilic displacement of sulfonate esters (e.g., oxetan-3-yl 4-methylbenzenesulfonate) with acetate nucleophiles .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- NMR : H NMR shows characteristic signals for the oxetane ring protons (δ 4.5–5.0 ppm, multiplet) and the acetate methyl group (δ 2.0–2.1 ppm, singlet). C NMR confirms the carbonyl carbon (δ 170–175 ppm) and oxetane carbons (δ 70–85 ppm).
- IR : A strong absorption band near 1740 cm corresponds to the ester carbonyl group.
- GC-MS/HPLC : Quantify purity (>95% by GC with a non-polar column) and detect impurities like unreacted oxetan-3-ol or acetic acid .
Q. What are the stability challenges associated with this compound under various storage conditions?
this compound is sensitive to hydrolysis, especially in humid or acidic conditions. Long-term storage recommendations include:
- Temperature : 2–8°C in airtight containers.
- Desiccants : Use molecular sieves or silica gel to absorb moisture.
- Light protection : Amber vials to prevent photodegradation. Degradation products (e.g., oxetan-3-ol) can be monitored via periodic NMR or TLC analysis .
Advanced Research Questions
Q. What role does this compound serve as a building block in the synthesis of EZH2 inhibitors?
The oxetane ring in this compound enhances solubility and metabolic stability in drug candidates. For example, in the EZH2 inhibitor PF-06821497, the oxetane moiety improves oral bioavailability by reducing metabolic oxidation. Design considerations include:
- Steric effects : The compact oxetane ring minimizes steric hindrance while maintaining rigidity.
- Electron density : The oxygen atom in oxetane participates in hydrogen bonding with target proteins. Synthetic steps often involve coupling this compound derivatives with heterocyclic cores via Suzuki-Miyaura or Buchwald-Hartwig reactions .
Q. How do steric and electronic effects of the oxetane ring influence reactivity in nucleophilic substitution reactions?
The oxetane ring’s high ring strain (≈23 kcal/mol) increases reactivity in nucleophilic substitutions. Key factors:
- Steric effects : The 3-position of oxetane is less hindered, favoring attack by nucleophiles (e.g., amines or thiols).
- Electronic effects : Electron-withdrawing groups (e.g., acetate) at the 3-position polarize the C-O bond, facilitating cleavage. Reactions with amines (e.g., piperazine) yield derivatives like 1-(oxetan-3-yl)piperazine, a common intermediate in kinase inhibitors .
Q. What methodologies are recommended for analyzing trace degradation products in this compound during formulation studies?
- LC-MS/MS : Detects hydrolyzed products (e.g., oxetan-3-ol) at ppm levels using reverse-phase C18 columns and electrospray ionization.
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks to simulate long-term degradation.
- Forced degradation studies : Acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions identify susceptibility pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
